molecular formula C9H8N2O B7580382 5-(Furan-3-yl)pyridin-3-amine

5-(Furan-3-yl)pyridin-3-amine

Cat. No.: B7580382
M. Wt: 160.17 g/mol
InChI Key: XWBRVCQQNZOTSQ-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)pyridin-3-amine (CAS 1220690-62-9) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol, serves as a versatile synthon for the development of more complex molecules . Its structure, featuring both pyridine and furan rings, is particularly valuable for constructing peptidomimetics—small molecules designed to mimic the biological activity of peptides but with enhanced stability and resistance to proteolytic degradation . Researchers utilize this amine in the synthesis of novel compounds targeting various therapeutic areas. It is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-3-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBRVCQQNZOTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC(=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Heterocyclic Amine Chemistry

Heterocyclic compounds, organic molecules featuring ring structures with at least one atom other than carbon, are fundamental to medicinal chemistry, with over 85% of all biologically active chemical compounds containing a heterocycle. openmedicinalchemistryjournal.com Among these, heterocyclic amines, which incorporate a nitrogen atom within their ring structure, are a major class of chemical substances with profound physiological and pharmacological activity. openmedicinalchemistryjournal.com 5-(Furan-3-yl)pyridin-3-amine is a prime example of a heterocyclic amine, integrating two distinct heterocyclic systems: a nitrogen-containing pyridine (B92270) ring and an oxygen-containing furan (B31954) ring. This dual nature places it in a specialized subset of compounds that derive their properties from both nitrogen and oxygen heterocyclic components.

The pyridine ring is a basic heterocyclic organic compound structurally related to benzene, with one methine group replaced by a nitrogen atom. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The linkage of these two distinct aromatic systems through a carbon-carbon bond, with an amine group attached to the pyridine ring, creates a unique molecular architecture that dictates its chemical reactivity and potential biological applications.

Rationale for Academic Research Focus on Furan and Pyridine Containing Scaffolds

The academic and industrial interest in scaffolds containing both furan (B31954) and pyridine (B92270) rings is driven by their demonstrated potential in medicinal chemistry and materials science. mdpi.com The combination of these two heterocycles in a single molecule can lead to novel compounds with a wide range of biological activities.

Key Research Interests:

Anticancer Activity: Derivatives containing furan and pyridine moieties have shown significant cytotoxic effects against various cancer cell lines. For instance, novel furopyridone derivatives have been evaluated for their anti-tumor activities against esophageal cancer cell lines. mdpi.com

Antimicrobial Properties: The furan nucleus is a common feature in many antibacterial and antifungal agents. researchgate.netutripoli.edu.ly The incorporation of a pyridine ring can further modulate this activity, leading to the development of new and potent antimicrobial compounds. acs.orgnih.gov

Enzyme Inhibition: Certain furan- and pyridine-containing compounds have been identified as inhibitors of specific enzymes, such as cytochrome P-450 2A6, which is involved in the metabolism of nicotine. drugbank.com

Neuroprotective Effects: Scaffolds combining pyridine and other heterocyclic systems have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. mdpi.com

Materials Science: The unique electronic and coordination properties of pyridine- and furan-based molecules make them valuable in the design of functional materials, including sensors and catalysts. mdpi.com

The synthesis of molecules incorporating these scaffolds is an active area of research. nih.govresearchgate.netorgsyn.org Techniques such as the Suzuki-Miyaura coupling are employed to create the crucial carbon-carbon bond between the furan and pyridine rings. orgsyn.org

Structural Significance Within the Broader Field of Nitrogen Heterocycles

Quantum Mechanical Studies

Quantum mechanical calculations are pivotal in elucidating the intrinsic properties of molecules. For furan-pyridine hybrids, these studies often employ Density Functional Theory (DFT) and other ab initio methods to predict various molecular characteristics.

Electronic Structure Elucidation

The electronic structure of a molecule governs its chemical behavior. Analysis of frontier molecular orbitals, charge distribution, and electrostatic potential provides a detailed picture of its reactivity.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is needed to excite an electron from the HOMO to the LUMO. researchgate.net

For similar furan-pyridine derivatives, the HOMO-LUMO energy gap has been found to be a significant factor in their chemical reactivity and potential biological activity. researchgate.net For instance, a related compound was found to have an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net In many heterocyclic compounds, the HOMO is often located on the electron-rich furan ring, while the LUMO is centered on the electron-deficient pyridine ring. This distribution facilitates intramolecular charge transfer, a key aspect of their chemical behavior. researchgate.net The reactivity of such compounds can be gauged by this energy difference, with a lower gap generally indicating a more facile reaction. wuxiapptec.com

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Furan-Pyridine Derivative. researchgate.net
ParameterEnergy (eV)
HOMO-
LUMO-
Energy Gap (ΔE)3.08

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density on different atoms within a molecule. In furan-pyridine systems, the electron-withdrawing nature of the nitrogen atom in the pyridine ring significantly influences the charge distribution across the entire molecule. This affects bond lengths and angles. Computational studies on related furanium ions have shown a delocalization of positive charge on the furanium moiety. nih.gov

Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are valuable for predicting how molecules will interact with each other. libretexts.orguni-muenchen.de For furan-pyridine derivatives, ESP maps typically show regions of negative potential (electron-rich) around the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) are generally found around the hydrogen atoms. nih.govresearchgate.net In a computational study of a related furanium ion, the ESP on the isodensity surface was found to be positive, with higher values near the furanium ring. nih.gov

Molecular Geometry Optimization and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.gov For molecules with rotatable bonds, like the one between the furan and pyridine rings in this compound, conformational analysis is performed to identify the most stable conformers. irdg.org

Studies on similar furan-pyridine compounds have shown that the planarity of the molecule can be influenced by the substitution pattern. mdpi.com For a related furanium ion, calculations predicted both cis and trans conformers, with the trans conformer being slightly more stable by approximately 0.5 kcal/mol. nih.gov The dihedral angles between the rings are key parameters determined in these analyses. researchgate.net

Table 2: Selected Optimized Geometric Parameters for a Related Furanium Ion. nih.gov
ParameterB3LYP/6-311G**CCSD/6-31G*
Relative Energy (trans vs. cis) (kcal/mol)-0.5-0.5
C3′–C5–C4 Bond Angle (trans) (°)--
C3′–C5–O1 Bond Angle (trans) (°)--

Vibrational Analysis and Spectroscopic Property Prediction

Vibrational analysis is performed on the optimized molecular geometry to confirm that it represents a true energy minimum on the potential energy surface. researchgate.net This analysis also predicts the infrared (IR) and Raman spectra of the molecule. irdg.orgresearchgate.net Theoretical calculations of vibrational frequencies for furan-pyridine derivatives generally show good agreement with experimental data. acs.org

For a related furanium ion, vibrational analyses were performed to confirm the stability of its cis and trans conformers. nih.gov The predicted vibrational frequencies can be used to assign the peaks in experimentally obtained spectra. irdg.org For example, the characteristic stretching frequencies for C-H, C=N, and C=C bonds can be identified. acs.org

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for a Related Furanium Ion. nih.gov
Vibrational ModeB3LYP/6-311G**CCSD/6-31G*
C-H Stretch--
C=N Stretch--
C-O-C Stretch--

Local Reactivity Descriptors (e.g., Fukui Functions)

To understand the chemical reactivity of this compound at an atomic level, local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are invaluable. Among these, Fukui functions are particularly insightful as they indicate the propensity of a specific site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. researchgate.netchimicatechnoacta.ru

The Fukui function, denoted as f(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes. For practical applications, condensed Fukui functions are calculated for each atomic site. These are typically categorized into:

f+(r) for nucleophilic attack (reactivity towards an electron-donating species).

f-(r) for electrophilic attack (reactivity towards an electron-accepting species).

f0(r) for radical attack.

A higher value of a particular Fukui function at an atomic site suggests a greater susceptibility to the corresponding type of attack. For this compound, theoretical calculations would likely reveal the nitrogen atom of the pyridine ring and the amine group as primary sites for electrophilic attack, owing to their lone pairs of electrons. Conversely, specific carbon atoms on both the furan and pyridine rings would be identified as potential sites for nucleophilic attack. These predictions are crucial for understanding the molecule's metabolic pathways and its interactions with biological targets. uniroma2.it

A hypothetical table of condensed Fukui function values for this compound, as would be obtained from DFT calculations, is presented below to illustrate the expected reactivity patterns.

Atomf⁺ (Nucleophilic Attack)f⁻ (Electrophilic Attack)f⁰ (Radical Attack)
N (pyridine)0.0250.185 0.105
C2 (pyridine)0.150 0.0300.090
C4 (pyridine)0.145 0.0450.095
C5 (pyridine)0.0800.0600.070
C6 (pyridine)0.130 0.0350.083
N (amine)0.0150.250 0.133
C3 (furan)0.0950.0550.075
C2 (furan)0.110 0.0700.090
O (furan)0.0100.150 0.080

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

While quantum mechanical calculations provide insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a window into its dynamic behavior over time. researchgate.net

Conformational Landscape Exploration in Various Environments

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can be employed to explore the conformational landscape of this compound. By simulating the molecule's movements over nanoseconds or even microseconds, it is possible to identify the most stable conformations and the energy barriers between them. A key aspect to investigate would be the rotational freedom around the single bond connecting the furan and pyridine rings, as this dictates the relative orientation of the two heterocyclic systems. mdpi.com

Simulations can be performed in a vacuum to understand the intrinsic conformational preferences of the molecule. However, for more biologically relevant insights, these simulations are typically conducted in explicit solvent environments, such as water, to mimic physiological conditions.

Solvent Effects on Molecular Behavior

The presence of a solvent, particularly water, can significantly influence the conformational preferences and dynamic behavior of a molecule through hydrogen bonding and other non-covalent interactions. For this compound, the nitrogen atoms in the pyridine ring and the amine group, as well as the oxygen atom in the furan ring, are all potential hydrogen bond acceptors or donors. MD simulations in an aqueous environment would reveal how water molecules solvate the compound, potentially stabilizing certain conformations over others. researchgate.net The analysis of radial distribution functions from the simulation trajectory would provide detailed information about the structuring of water molecules around the solute.

A hypothetical summary of a conformational analysis from an MD simulation is provided below.

Conformational ClusterPopulation (%)Key Dihedral Angle (C4-C5-C3'-C2')Hydrogen Bonds with Solvent (average)
14530° ± 10°3.5
235-45° ± 15°3.2
315150° ± 20°2.8
45-160° ± 10°2.5

Note: The values in this table are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a cornerstone of modern drug discovery, enabling the prediction of the biological activity of novel compounds based on their physicochemical properties. mdpi.com

Development of Predictive Models for Analogues

Assuming a set of analogues of this compound with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is available, a QSAR model can be developed. This involves calculating a wide range of molecular descriptors for each analogue, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape). tandfonline.com

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. bohrium.com A robust QSAR model can subsequently be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

A hypothetical QSAR equation could take the form:

pIC50 = c0 + c1(LogP) + c2(TPSA) + c3(Dipole Moment) + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and LogP (lipophilicity), TPSA (topological polar surface area), and dipole moment are examples of molecular descriptors.

Ligand-Based and Structure-Based Computational Design

The insights gained from QSAR models are central to ligand-based drug design, where the properties of known active compounds guide the design of new ones. mdpi.com For instance, if a QSAR model indicates that lower lipophilicity and a larger dipole moment are correlated with higher activity, new analogues of this compound can be designed with these features in mind.

In parallel, if the three-dimensional structure of the biological target (e.g., a protein kinase) is known, structure-based drug design methods can be employed. acs.org Molecular docking simulations can predict the binding mode of this compound and its analogues within the active site of the target protein. researchgate.net This allows for the rational design of modifications to the lead compound that are predicted to enhance binding affinity and, consequently, biological activity. For example, a substituent could be added to the furan or pyridine ring to form an additional hydrogen bond with a key amino acid residue in the active site. The combination of ligand-based and structure-based approaches provides a powerful strategy for the computational design of novel and more effective therapeutic agents based on the this compound scaffold. pharmablock.com

Carbon-Carbon Bond Formation Strategies for the Furan-Pyridine Linkage

The crucial step in synthesizing the this compound scaffold is the formation of the carbon-carbon bond between the furan and pyridine rings. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this effort, offering high efficiency and functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aromatic systems. researchgate.netthieme-connect.comorganic-chemistry.org This reaction typically involves the palladium- or nickel-catalyzed coupling of a heteroaryl halide with a heteroarylboronic acid or its derivative. researchgate.netorganic-chemistry.org For the synthesis of this compound, this translates to the coupling of a 3-halopyridine (or its derivative) with a furan-3-boronic acid.

The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl. acs.org While aryl chlorides are often less reactive, the development of advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands has enabled their effective use. thieme-connect.comacs.org

Catalyst Systems and Conditions:

Palladium-based catalysts: Systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with phosphine ligands such as PCy₃, P(t-Bu)₃, or highly specialized biarylphosphines (e.g., RuPhos) are effective. organic-chemistry.orgmdpi.com The use of Pd(OAc)₂ with a tunable indolylphosphine ligand has shown high activity for coupling aryl chlorides. organic-chemistry.org In some cases, the original Suzuki method using Pd(PPh₃)₄ with a base like NaOEt or aqueous cesium carbonate is successful, particularly for coupling furan-boronic acids with aryl iodides, yielding products in the 75-93% range. researchgate.net

Nickel-based catalysts: Nickel catalysts are an attractive, less expensive alternative to palladium. nih.gov Air-stable precatalysts like NiCl₂(PCy₃)₂ or NiCl₂(dppf) have demonstrated high efficacy, especially in greener solvents like 2-Me-THF or t-amyl alcohol. nih.govnih.govorgsyn.org These catalysts are capable of coupling heteroaryl chlorides, such as 3-chloropyridine, with various heterocyclic boronic acids, including 3-furanylboronic acid, to form bis(heterocyclic) compounds. nih.govorgsyn.org

A key consideration is the presence of the amine group on the pyridine ring. The basic nitrogen atoms in aminopyridines can coordinate to the metal center and inhibit catalysis. nih.gov To circumvent this, the coupling reaction is often performed on a precursor like 5-bromo-3-nitropyridine, with the nitro group being reduced to the amine in a subsequent step. Alternatively, the amine can be protected, for instance as an acetamide, before the coupling reaction.

Below is a table summarizing relevant Suzuki-Miyaura coupling reactions for the synthesis of furan-pyridine linkages.

Pyridine SubstrateFuran SubstrateCatalyst SystemBaseSolventYieldReference
5-Bromopyrimidine (B23866)3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5 mol%)K₃PO₄t-Amyl alcohol83% orgsyn.org
3-Chloropyridine3-Furan boronic acidPd(OAc)₂ / Ligand 1K₃PO₄Toluene>98% acs.org
2-Amino-5-chloropyridine3-Furan boronic acidPd(OAc)₂ / Ligand 1K₃PO₄Toluene94% acs.org
3-ChloropyridinePyridyl-, furyl-, and thiophenyl-boronic acidsNiCl₂(PCy₃)₂K₃PO₄2-Me-THFGood to Excellent nih.gov
Bromo-furocoumarin derivativesArylboronic acidsPd(PPh₃)₄ (10 mol%)Na₂CO₃Water (Microwave)High mdpi.com

Other Carbon-Carbon Coupling Approaches

Beyond the Suzuki-Miyaura reaction, other methods are employed to forge the furan-pyridine link.

Direct C-H Arylation (Oxidative Coupling): This modern approach avoids the pre-functionalization required for traditional cross-coupling by directly coupling a C-H bond of one heterocycle with the C-H bond of another. acs.org Palladium-catalyzed oxidative C-H/C-H cross-coupling has been reported between pyridine N-oxides and electron-rich five-membered heterocycles like furans. rsc.org This strategy often requires an oxidant such as Ag₂CO₃. rsc.org The direct arylation of furan derivatives with aryl bromides can also be achieved using specialized NHC-palladium(II) complexes as pre-catalysts. mdpi.comresearchgate.net

Negishi Coupling: The Negishi reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. An efficient one-pot procedure has been developed for assembling fused benzofuropyridines, which involves a Negishi cross-coupling as a key step. acs.org This demonstrates the utility of organozinc reagents in constructing complex furan-pyridine systems.

Formation of the Pyridine Ring System

An alternative synthetic strategy involves constructing the pyridine ring onto a pre-existing furan building block or transforming the furan ring itself into the desired pyridine.

Cyclization Reactions Leading to Pyridines

Classic pyridine syntheses can be adapted to incorporate a furan substituent.

Kröhnke Pyridine Synthesis: This methodology relies on the ring closure of 1,5-diketone derivatives. The synthesis can start with a furanyl aldehyde (e.g., furfural), which undergoes an aldol (B89426) condensation with a methyl ketone (like 2-acetylpyridine) to form an α,β-unsaturated ketone. A subsequent Michael addition and in-situ ring closure with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) yields the furanyl-substituted pyridine ring. beilstein-journals.org

Hantzsch-Type Dihydropyridine Synthesis: This method involves a one-pot condensation of an aldehyde (furfural), a β-ketoester (e.g., ethyl acetoacetate), and ammonia or ammonium acetate. lupinepublishers.com This approach typically yields a dihydropyridine, which can be subsequently oxidized to the aromatic pyridine.

Ring Expansion Pathways from Furan Derivatives

Furan rings can serve as masked precursors that can be opened and reclosed to form six-membered rings like pyridine. This transformation often involves the dearomatization of the furan ring, typically through oxidation or electrolysis, to reveal a 1,4-dicarbonyl system, which then undergoes condensation with an amine source.

For instance, furan-2-carboxylic acid esters can be converted into 3-pyridinols. scispace.com The process involves an electrolytic methoxylation to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivative. This intermediate is then subjected to catalytic hydrogenation, followed by treatment with an amine and acid-catalyzed cyclization to yield the pyridine ring. scispace.com Similarly, a furan ring opening followed by a pyridine ring closure has been used to transform N-Boc-1-aryl-furfuryl amines into complex isochromeno[4,3-b]pyridin-6-ones. researchgate.net While the direct expansion of furan into a simple pyridine is less common, these related transformations highlight the synthetic potential of using the furan core as a versatile synthon for pyridine construction. researchgate.netnih.gov

Introduction and Functionalization of the Amine Moiety

The final key structural element is the amine group at the 3-position of the pyridine ring. This functional group can be introduced either at the beginning of the synthesis or toward the end.

Reduction of a Nitro Precursor: A common and reliable method is to perform the synthesis using a 3-nitropyridine (B142982) derivative and then reduce the nitro group in one of the final steps. For example, a Suzuki coupling can be performed on 5-bromo-3-nitropyridine, followed by reduction of the nitro group to the desired 3-amine. Standard reducing agents for this transformation include SnCl₂, iron in acetic acid, or catalytic hydrogenation with Pd/C. orgsyn.orgtandfonline.com

Hofmann Rearrangement: 3-Aminopyridine itself can be prepared via the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide) using sodium hypobromite (B1234621) or hypochlorite. orgsyn.orggoogle.com

Nucleophilic Amination (Chichibabin Reaction): While the classic Chichibabin reaction typically directs amination to the 2- or 4-positions of the pyridine ring using sodium amide, it is a fundamental method for direct amination of pyridines. youtube.com Introducing an amino group at the 3-position via direct substitution is more challenging and generally requires starting with a pre-functionalized ring.

From Halopyridines: A 3-halopyridine can be converted to 3-aminopyridine, for example by heating 3-bromopyridine (B30812) with ammonia and a copper sulfate (B86663) catalyst in a sealed tube. orgsyn.org

Once introduced, the amine group can serve as a handle for further functionalization. For example, it can react with isocyanates to form urea (B33335) derivatives, showcasing its utility in building more complex molecules. mdpi.com To prevent unwanted side reactions during other synthetic steps, the amine is often protected using groups like Boc (tert-butoxycarbonyl).

Reductive Amination Pathways (as a general amine synthesis approach)

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. rsc.org This two-step, one-pot process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], as well as catalytic hydrogenation.

While a direct synthesis of this compound via reductive amination is not explicitly detailed in the provided search results, the synthesis of a related compound, (5-(Furan-3-yl)pyridin-3-yl)methanamine, utilizes this pathway. The process involves the use of sodium cyanoborohydride, which offers high selectivity for the primary amine product while minimizing side reactions. The general applicability of this method suggests that a suitable pyridyl ketone or aldehyde precursor could be reacted with an ammonia source to yield this compound. A nickel-catalyzed three-component reductive coupling has also been reported for the synthesis of tertiary benzhydryl amines, demonstrating the compatibility of furan and pyridine moieties under these conditions. ucla.edu

Table 1: General Conditions for Reductive Amination

ParameterCondition
Carbonyl Source Aldehyde or Ketone
Amine Source Ammonia, Primary Amine, or Secondary Amine
Reducing Agent NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst
Solvent Methanol, Ethanol, Dichloromethane, Tetrahydrofuran
Temperature Room Temperature to Reflux

Reduction of Nitro Precursors to Amines

A common and effective strategy for the synthesis of aromatic amines involves the reduction of a corresponding nitro compound. This approach is particularly useful for preparing arylamines where the nitro group can be introduced onto the aromatic ring via electrophilic nitration. A potential synthetic route to this compound would therefore involve the synthesis of 3-nitro-5-(furan-3-yl)pyridine followed by its reduction.

The reduction of nitro groups can be achieved using various reagents and conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) is a widely employed method. nih.gov Chemical reducing agents are also effective, with common examples including metals in acidic media (e.g., iron, tin, or zinc in HCl) or metal hydrides like lithium aluminum hydride (LiAlH₄). mdpi.com For instance, the synthesis of 6-morpholinopyridin-3-amine (B1582386) is achieved by the reduction of the corresponding nitro compound using Pd/C and ammonium formate. nih.gov The chemoselective reduction of dinitroarenes to nitroanilines is also possible, highlighting the tunability of this reaction.

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditions
H₂ with Pd/C, PtO₂, or Raney NiTypically at atmospheric or elevated pressure
Fe, Sn, or Zn with HClAcidic aqueous conditions
LiAlH₄Anhydrous ether or THF
Sodium Borohydride (NaBH₄)Often in the presence of a catalyst
Ammonium Formate with Pd/CTransfer hydrogenation conditions

Derivatization Strategies for Structural Modification

The amine group and the aromatic rings of this compound offer multiple sites for structural modification, allowing for the synthesis of a diverse range of derivatives.

N-Acylation Reactions

The primary amine functionality of this compound can be readily acylated to form amides. N-acylation is a fundamental transformation in organic chemistry and can be achieved using a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. For example, the acylation of the exocyclic amine of a heteropolycyclic scaffold has been demonstrated to proceed in high yield. dtu.dk This strategy is valuable for introducing a wide array of functional groups and for modulating the electronic and steric properties of the parent molecule.

Alkylation of the Amine Group

The nitrogen atom of the amine group in this compound can also undergo alkylation to yield secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation. nih.gov Reductive amination, as previously discussed, provides a more controlled method for mono-alkylation. Selective alkylation of one amine in the presence of another has been demonstrated in complex molecules, highlighting the feasibility of this approach for derivatizing this compound. dtu.dk

Halogenation of Aromatic Rings

The furan and pyridine rings of the title compound are susceptible to electrophilic halogenation, allowing for the introduction of halogen atoms which can serve as handles for further functionalization, such as cross-coupling reactions. The halogenation of pyridines typically requires harsh conditions due to the electron-deficient nature of the ring. libretexts.org In contrast, furans are generally more reactive towards electrophiles. The regioselectivity of halogenation on the 5-(furan-3-yl)pyridine scaffold would depend on the specific reaction conditions and the directing effects of the existing substituents. While direct halogenation of this compound is not specifically documented, general methods for the halogenation of furan and pyridine derivatives are well-established. researchgate.net For instance, N-bromosuccinimide (NBS) is a common reagent for the bromination of furan rings.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing pyridine derivatives, several green approaches have been developed. These include the use of multicomponent reactions, which increase atom economy by combining multiple starting materials in a single step. researchgate.netresearchgate.net Microwave-assisted synthesis has also emerged as a green tool, often leading to shorter reaction times, higher yields, and cleaner reactions. rsc.org The use of ionic liquids as recyclable solvents and catalysts is another green strategy that has been applied to the synthesis of fused pyridine derivatives. researchgate.net While specific green synthetic routes for this compound are not detailed, the application of these general principles, such as utilizing catalytic reductive amination in a one-pot process, would contribute to a more sustainable synthesis. rsc.org The direct amination of alcohols derived from renewable resources also represents a promising green avenue for amine synthesis. rsc.org

Solvent Selection and Optimization for Environmentally Benign Synthesis

The choice of solvent is a critical factor in developing sustainable chemical processes. Traditional reliance on volatile and often toxic organic solvents is being challenged by greener alternatives that reduce environmental impact. For the synthesis of furan-pyridine biaryls and their analogs, several environmentally benign solvent systems have been explored.

Deep Eutectic Solvents (DESs): Deep Eutectic Solvents have emerged as promising green media for amine synthesis. mdpi.com These solvents, typically formed from a mixture of a hydrogen bond donor (e.g., glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are biodegradable, have low toxicity, and can enhance catalyst stability and performance. mdpi.combohrium.com Research has demonstrated successful bioamination of ketones in mixtures of DESs and aqueous buffers, establishing a chemoenzymatic cascade for producing enantiopure biaryl amines. bohrium.com In one study, a choline chloride/glycerol (1:2 molar ratio) DES was found to be a suitable cosolvent for a one-pot process combining a Suzuki cross-coupling reaction with an enzymatic bioamination step. bohrium.com

Aqueous Media and Greener Alcohols: Water is an ideal green solvent due to its non-toxicity, abundance, and safety. The development of water-soluble catalysts has enabled reactions like the Suzuki-Miyaura coupling to be performed in aqueous media. researchgate.net Bimetallic boron-containing heterogeneous catalysts have shown high activity for the synthesis of heterobiaryls, including furyl-pyridines, in water, achieving near-quantitative yields in short reaction times. researchgate.net

In addition to water, less hazardous organic solvents are preferred. For instance, tert-Amyl alcohol has been successfully used as a reaction medium for the nickel-catalyzed Suzuki-Miyaura coupling to prepare 5-(furan-3-yl)pyrimidine (B15053580), a close analog of the target compound. orgsyn.org Ethanol is another green solvent utilized in catalyst-driven syntheses of related heterocyclic structures, often in combination with microwave heating to improve reaction efficiency. beilstein-journals.org Some modern protocols have even achieved solvent-free conditions, for example, by grinding reagents together with a catalyst, which represents an optimal green chemistry approach. researchgate.netnih.gov

Below is a table summarizing various environmentally benign solvent systems used in the synthesis of analogs of this compound.

Solvent SystemReaction TypeAdvantagesExample SubstratesRef
Deep Eutectic Solvent (Choline Chloride/Glycerol) + BufferChemoenzymatic Cascade (Suzuki Coupling & Bioamination)Biodegradable, enhances enzyme stability, enables one-pot synthesis.1-(4-(pyridin-3-yl)phenyl)ethan-1-one mdpi.combohrium.com
Water (H₂O)Suzuki-Miyaura CouplingNon-toxic, safe, abundant, high catalyst activity.2-Bromofuran, Pyridine-3-boronic acid researchgate.net
tert-Amyl AlcoholNickel-Catalyzed Suzuki-Miyaura CouplingHigher boiling point, can replace more hazardous solvents like dioxane.5-Bromopyrimidine, 3-Furanylboronic acid orgsyn.org
Ethanol (EtOH)HPW-Catalyzed Multicomponent ReactionRenewable, biodegradable, effective with microwave heating.2-Aminopyridine, various aldehydes beilstein-journals.org
Solvent-FreeMechanochemical Grinding / HeatingEliminates solvent waste, reduces purification steps, high efficiency.Dialkyl acetylenedicarboxylates, amines, aldehydes researchgate.netnih.gov

Development of Efficient Catalytic Systems

The core of synthesizing this compound and its analogs is typically a cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. The development of highly efficient and robust catalytic systems is paramount for achieving high yields and functional group tolerance.

Palladium- and Nickel-Based Catalysts: Transition metal-catalyzed cross-coupling remains the most versatile method for forming the crucial carbon-carbon bond between the furan and pyridine rings. nih.govd-nb.info Palladium catalysts are widely used; for instance, Pd/XPhos systems are noted for their efficiency in coupling reactions, particularly for challenging substrates like electron-deficient pyridines.

Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium. orgsyn.org Specific complexes like NiCl₂(PCy₃)₂ have proven effective for the Suzuki-Miyaura coupling of 5-bromopyrimidine with 3-furanylboronic acid, demonstrating the utility of nickel in constructing the 5-(furan-3-yl)pyrimidine framework. orgsyn.org To further improve sustainability, heterogeneous bimetallic catalysts, such as Pd-Ni-B composites, have been developed. These catalysts are highly active in green solvents like water and can be easily recovered and reused. researchgate.net

Cobalt and Organocatalysis: Beyond palladium and nickel, other 3d transition metals like cobalt are being explored. Cobalt(II)-catalyzed C-H arylation has been reported for the synthesis of axially chiral biaryl amines, showcasing the potential for creating complex, high-value analogs under mild conditions. bohrium.com In a different approach, some studies have investigated metal-free organocatalysis. For example, an organic Brønsted acid was used to efficiently synthesize biaryl compounds in a flow system, where reaction conditions could be rapidly optimized using Bayesian optimization algorithms. nih.govd-nb.info This data-driven approach minimizes waste and accelerates the discovery of optimal manufacturing processes. nih.govd-nb.info

The following table details various catalytic systems employed in the synthesis of this compound and its analogs.

Catalyst TypeSpecific Catalyst / SystemReactionKey FeaturesRef
Palladium Pd/XPhosSuzuki-Miyaura CouplingEfficient for electron-deficient pyridines.
Nickel NiCl₂(PCy₃)₂Suzuki-Miyaura CouplingCost-effective alternative to palladium, effective in greener solvents. orgsyn.org
Bimetallic (Heterogeneous) Pd–Ni–B–Ligand CompositeSuzuki-Miyaura CouplingHighly active in aqueous media, recoverable and reusable. researchgate.net
Cobalt Cobalt(II) salt / Salox ligandAtroposelective C-H ArylationSynthesizes valuable chiral biaryl amines under mild conditions. bohrium.com
Organocatalyst Triflic acid (TfOH)Brønsted Acid Catalyzed Biaryl SynthesisMetal-free, suitable for flow chemistry and rapid optimization. nih.govd-nb.info

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of 5-(Furan-3-yl)pyridin-3-amine is expected to show distinct signals for the protons on both the pyridine (B92270) and furan (B31954) rings, as well as the amine protons. The pyridine protons would likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts influenced by the electron-donating amine group and the furan substituent. The furan protons are also expected in the aromatic region, typically between δ 6.0 and 8.0 ppm. The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine and furan rings would give rise to a series of signals in the downfield region (typically δ 100-160 ppm). The carbon atoms attached to the nitrogen and oxygen atoms would have characteristic chemical shifts. The precise assignment of each proton and carbon signal would require further analysis.

Table 4.1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H 7.0 - 8.5 m
Furan-H 6.0 - 8.0 m

Table 4.2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbons Predicted Chemical Shift (ppm)
Pyridine-C 110 - 150

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons within the pyridine and furan rings. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal to its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would provide information about longer-range (2-3 bond) correlations between protons and carbons, which would be crucial for establishing the connectivity between the furan and pyridine rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule and the nature of its chemical bonds.

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and furan rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-N and C-O stretching vibrations would also have characteristic frequencies.

Table 4.3: Expected IR and Raman Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Aromatic (C-H) Stretching 3000 - 3100
Pyridine/Furan (C=C, C=N) Stretching 1400 - 1650
C-N Stretching 1250 - 1350

Analysis of Intermolecular Hydrogen Bonding Interactions

The presence of the amine group allows for the formation of intermolecular hydrogen bonds. These interactions would be observable in the IR spectrum as a broadening of the N-H stretching bands. The position and shape of these bands could also shift depending on the concentration and the solvent used, providing information about the strength and nature of the hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine or furan. The exact position and intensity of these absorption bands would be dependent on the solvent polarity.

Electronic Transition Studies

The electronic absorption spectrum of this compound is characterized by transitions occurring within its aromatic framework. The conjugated system, formed by the interconnected pyridine and furan rings, gives rise to distinct electronic transitions, primarily of the π → π* and n → π* types.

π → π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are typically observed as strong absorption bands in the ultraviolet region, consistent with the extensive conjugation across the bicyclic system.

n → π Transitions:* These transitions originate from the non-bonding lone pair electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring, which are excited to an antibonding π* orbital. These are generally of lower energy and intensity compared to π → π* transitions and can be observed as shoulders or distinct bands at longer wavelengths. researchgate.net

For analogous furo[2,3-b]pyridine (B1315467) systems, characteristic absorption bands are reported in the 250 to 390 nm region, attributed to these π → π* and n → π* transitions. researchgate.netresearchgate.net The presence of the amino group (-NH₂) on the pyridine ring acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima due to the donation of its lone pair of electrons into the aromatic π-system, thereby extending the conjugation.

Table 1: Expected Electronic Transitions for this compound

Transition Type Originating Orbitals Destination Orbitals Expected Spectral Region Relative Intensity
π → π* Bonding π-orbitals (Pyridine, Furan) Antibonding π*-orbitals 250-350 nm High

Solvatochromic and pH-Dependent Spectral Analysis

The electronic absorption and emission spectra of this compound are expected to be sensitive to the surrounding environment, exhibiting both solvatochromism and pH-dependent shifts (halochromism).

Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule differently. wikipedia.org For molecules with a significant change in dipole moment upon excitation, a change in solvent polarity will alter the energy gap between these states. nih.gov

Positive Solvatochromism (Red Shift): In polar solvents, if the excited state is more polar than the ground state, the solvent molecules will stabilize the excited state to a greater extent, leading to a bathochromic shift (shift to longer wavelengths) in the absorption maximum. wikipedia.org This is a common observation for many aromatic compounds with electron-donating groups. rsc.org

Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar and is stabilized more effectively by polar solvents than the excited state, a hypsochromic shift (shift to shorter wavelengths) would be observed. wikipedia.org

pH-Dependent Spectral Analysis: The presence of basic nitrogen atoms (in the pyridine ring and the amino group) makes the compound's UV-Vis spectrum susceptible to changes in pH. Protonation of the pyridine nitrogen at low pH can significantly alter the electronic structure of the chromophore. chim.it This protonation typically leads to a bathochromic shift in the absorption maxima, as the electron-withdrawing effect of the protonated pyridinium (B92312) ion influences the conjugated π-system. chim.it This property is useful for determining the ground-state acid dissociation constant (pKa) of the molecule. researchgate.net

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is essential for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₉H₈N₂O. HRMS can distinguish this composition from other potential formulas with the same nominal mass.

While specific experimental HRMS data for this compound is not detailed in the available literature, the theoretical exact mass can be calculated. For comparison, the closely related compound 5-(Furan-3-yl)pyrimidine (B15053580) (C₈H₆N₂O) has a calculated mass of 146.0480 and a found experimental value of 147.0547 for its protonated form [M+H]⁺. orgsyn.org

Table 2: Theoretical Mass Data for this compound

Molecular Formula Ion Species Calculated Exact Mass (Da)
C₉H₈N₂O [M]⁺ 160.0631
C₉H₈N₂O [M+H]⁺ 161.0710

Fragmentation Pathway Analysis

The fragmentation pattern of this compound in mass spectrometry provides valuable structural information. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes fragmentation through characteristic pathways determined by the weakest bonds and the stability of the resulting fragments. wikipedia.org

The fragmentation of aromatic amines and furan derivatives often follows predictable routes:

Alpha-Cleavage: For amines, cleavage of the C-C bond alpha to the nitrogen atom is a common pathway, though less prevalent in aromatic amines where the C-N bond is stronger. libretexts.org

Ring Cleavage: Both the furan and pyridine rings can undergo cleavage. The furan ring typically fragments via the loss of a CO molecule, followed by the loss of a hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂) molecule. imreblank.chresearchgate.net

Loss of Amino Group: The amino group can be eliminated as an NH₂ radical.

Pyridine Ring Fragmentation: The pyridine ring can fragment by losing HCN, which is a characteristic loss for nitrogen-containing aromatic heterocycles. nist.gov

A plausible fragmentation pathway for the molecular ion (m/z 160) would involve initial losses of stable neutral molecules like CO (from the furan ring) to form an ion at m/z 132, or HCN (from the pyridine ring) to yield an ion at m/z 133. Subsequent fragmentation would lead to smaller, characteristic ions.

X-ray Crystallography

Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. However, analysis of related structures, such as other substituted aminopyridines and aryl-furans, allows for a reliable prediction of its key structural features. mdpi.commdpi.com

Planarity: The molecule is expected to be largely planar, with a small dihedral angle between the pyridine and furan rings. This near-coplanarity maximizes the π-orbital overlap between the two aromatic systems, which is energetically favorable.

Bond Lengths and Angles: The C-C bond linking the two rings would exhibit partial double-bond character, being shorter than a typical C-C single bond. Bond lengths within the furan and pyridine rings would reflect their aromatic nature. The C-N bond of the amino group would also be shorter than a standard single bond due to resonance with the pyridine ring.

Intermolecular Interactions: In the solid state, it is anticipated that the molecules would be packed in a way that is stabilized by intermolecular hydrogen bonds involving the amino group (N-H···N interactions with the pyridine nitrogen of an adjacent molecule) and potential π-π stacking interactions between the aromatic rings. mdpi.com

Table 3: List of Chemical Compounds

Compound Name
This compound
5-(Furan-3-yl)pyrimidine
Hydrogen Cyanide
Acetylene

Analysis of Intermolecular Interactions and Crystal Packing of this compound Not Available in Current Literature

A thorough search of scientific databases and literature reveals no published studies on the specific crystal structure or detailed analysis of intermolecular interactions for the chemical compound this compound. Consequently, data pertaining to its crystallographic parameters and advanced structural elucidation, such as Hirshfeld surface analysis, is not available at this time.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into close contacts and the nature of packing forces, such as hydrogen bonds and van der Waals interactions. The generation of d_norm maps and 2D fingerprint plots allows for a detailed breakdown of the types and relative contributions of different intermolecular contacts.

While studies on related heterocyclic compounds containing pyridine or furan rings often employ these methods to understand their solid-state behavior, no such analysis has been reported for this compound. Research on similar structures, for instance, has revealed the significant role of hydrogen bonding and π-π stacking interactions in defining their crystal packing. nih.govnih.gov However, without experimental crystallographic data for the title compound, a similar detailed analysis remains speculative.

Therefore, the presentation of data tables and detailed research findings specifically for the intermolecular interactions and crystal packing of this compound is not possible. Further experimental research, including single-crystal X-ray diffraction, would be required to elucidate these structural characteristics.

Reactivity and Reaction Mechanisms of 5 Furan 3 Yl Pyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Pyridine (B92270) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic systems. The feasibility and regioselectivity of EAS on 5-(Furan-3-yl)pyridin-3-amine depend on the electronic characteristics of both the furan and pyridine rings.

Furan Ring: Five-membered heterocycles like furan are significantly more reactive towards electrophiles than benzene. wikipedia.orgpearson.com This heightened reactivity is due to the ability of the heteroatom (oxygen) to stabilize the cationic intermediate (sigma complex) through resonance. wikipedia.org Electrophilic attack on furan preferentially occurs at the 2- and 5-positions (alpha to the oxygen), as the positive charge in the resulting intermediate can be delocalized over three atoms, including the oxygen. pearson.comquora.com Attack at the 3- or 4-position results in a less stable intermediate. quora.com For this compound, the furan ring is substituted at the 3-position, leaving the 2-, 4-, and 5-positions available for substitution. The pyridine ring acts as an electron-withdrawing group, which deactivates the furan ring towards EAS compared to unsubstituted furan. However, the positions alpha to the oxygen (2 and 5) remain the most probable sites for electrophilic attack.

Pyridine Ring: In contrast to furan, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring, making it less attractive to electrophiles. wikipedia.orgresearchgate.net Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen atom is readily protonated, further increasing the ring's deactivation. wikipedia.org When substitution does occur, it typically directs to the 3-position (meta to the nitrogen), as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge adjacent to the already electron-deficient nitrogen. quora.com

In this compound, the presence of the strongly activating amino group at the 3-position significantly alters the reactivity of the pyridine ring. Aromatic amines are potent activating groups that direct incoming electrophiles to the ortho and para positions. quora.com Therefore, the amino group at C3 would direct electrophiles to the C2, C4, and C6 positions. The directing effects on the pyridine ring are summarized in the table below.

Table 1: Directing Effects for Electrophilic Aromatic Substitution on the Pyridine Ring of this compound.
PositionInfluence of Ring NitrogenInfluence of Amino Group (at C3)Influence of Furan-3-yl Group (at C5)Predicted Reactivity
C2DeactivatedActivated (ortho)-Possible site of attack due to strong activation from NH₂
C4DeactivatedActivated (para)Activated (ortho)Most likely site of attack due to combined activation
C6DeactivatedActivated (ortho)-Possible site of attack, but potentially sterically hindered

Nucleophilic Reactions at the Amine Moiety

The primary amine group at the C3 position of the pyridine ring is a key center for nucleophilic reactivity. It can readily react with a variety of electrophiles.

One common reaction is the condensation with aldehydes or ketones to form imines (Schiff bases). For instance, reaction with triethyl orthoformate in the presence of an furanone derivative can lead to the formation of enamine structures. nih.gov A proposed mechanism involves the initial reaction of the amine with triethyl orthoformate to form an ethoxyimine intermediate, which then reacts with the furanone. nih.gov

Another important class of reactions involves acylation, where the amine reacts with acyl chlorides or anhydrides to form amides. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) reacts with acetic anhydride (B1165640) to form N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.gov This transformation is often used as a protecting strategy or to modify the electronic properties of the molecule before subsequent reactions like Suzuki cross-couplings. nih.gov

The amine can also participate in multicomponent reactions, such as the Kabachnik-Fields reaction. This one-pot synthesis involves the reaction of an amine, an aldehyde (like furfural), and a phosphite (B83602) ester to generate α-aminophosphonates. tandfonline.com The proposed mechanism involves the initial formation of an imine from the amine and aldehyde, which is then attacked by the nucleophilic phosphite. tandfonline.com

Furthermore, the amino group can react with Vilsmeier reagents (e.g., formed from DMF and PBr₃) to undergo amidination, a key step in the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. mdpi.com

Furan Ring Opening and Rearrangement Pathways

The furan ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, particularly oxidation or strong acid catalysis. nih.govrsc.org The oxidation of furans, either metabolically by cytochrome P450 enzymes or chemically, can generate highly reactive electrophilic intermediates. nih.gov Depending on the substituents, this intermediate can be an epoxide or, more commonly for less substituted furans, a cis-enedione. nih.gov For this compound, oxidation would likely lead to a derivative of cis-2-butene-1,4-dial (BDA). nih.govnih.gov

This highly electrophilic BDA intermediate can be trapped by various nucleophiles. nih.gov A proposed mechanistic pathway involves the 1,4-addition of a nucleophile (such as a thiol), followed by trapping with an amine, rearrangement, and aromatization to generate a stable pyrrole (B145914) heterocycle. nih.govresearchgate.net In the context of this compound, an intramolecular reaction could potentially occur where the pendant amino group acts as the nucleophile, leading to novel fused-ring systems after the initial ring-opening event.

Acid-catalyzed ring opening is also a known pathway for substituted furans. rsc.org This process typically occurs under relatively mild conditions (e.g., 80 °C with catalytic HCl) and is sensitive to the substituents on the furan ring. rsc.org The reaction proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water, leading to a hemiacetal that opens to a 1,4-dicarbonyl compound.

Pyridine Ring Functionalization and Transformations

Direct C-H functionalization of the electron-poor pyridine ring is challenging. researchgate.net Therefore, functionalization is more commonly achieved through cross-coupling reactions on pre-functionalized pyridine rings, such as those containing a halogen atom.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. nih.govorgsyn.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid. For example, the synthesis of 5-(Furan-3-yl)pyrimidine (B15053580) is achieved by the nickel-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866) and 3-furanylboronic acid. orgsyn.org Similarly, derivatives of this compound could be synthesized or further functionalized using this methodology, for instance, by coupling a 5-halopyridin-3-amine with 3-furanylboronic acid. nih.gov The reaction conditions for such couplings are generally mild and tolerate a wide range of functional groups. orgsyn.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling to form Aryl-Heteroaryl Bonds.
Aryl HalideBoronic AcidCatalystBaseSolventTemperatureYieldReference
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol120 °C83% orgsyn.org
N-[5-bromo-2-methylpyridin-3-yl]acetamideArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 °CModerate to Good nih.gov

Studies of Intramolecular Reactions and Their Mechanisms

The juxtaposition of a nucleophilic furan ring and a functionalizable amino group on the pyridine ring allows for the possibility of intramolecular reactions. A relevant example is the formation of a cyclic oxonium ion from a related precursor. nih.govresearchgate.net Computational studies on the diazonium ion metabolite of a tobacco-specific nitrosamine (B1359907) suggest that an intramolecular reaction can occur. nih.gov In this process, the carbonyl oxygen of a butanone side chain attacks the carbon bearing the diazonium group, leading to the loss of dinitrogen gas and the formation of a stable five-membered furanium ion, specifically 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium. nih.govresearchgate.net

A similar mechanistic pathway could be envisioned for this compound. Conversion of the 3-amino group into a diazonium salt (-N₂⁺) would create a potent electrophile and an excellent leaving group (N₂). The oxygen atom of the nearby furan ring could then act as an intramolecular nucleophile, attacking the carbon bearing the diazonium group to form a fused, bicyclic oxonium ion. Such reactions can be key steps in the formation of complex heterocyclic frameworks.

Investigations into Biological Interactions and Mechanisms

Enzyme Modulation Studies

Direct enzymatic studies on 5-(Furan-3-yl)pyridin-3-amine are not extensively reported in the public literature. However, the interaction profile of the compound can be inferred from extensive research on molecules containing a furan (B31954) ring. The furan moiety is a known substrate and, in many cases, a mechanism-based inhibitor of Cytochrome P450 (CYP) enzymes. deakin.edu.au

The bioactivation of furan-containing compounds is primarily catalyzed by CYP enzymes, which oxidize the furan ring to form highly reactive electrophilic intermediates. nih.govresearchgate.net Depending on the substituents on the furan ring, this oxidation can produce either an epoxide or a cis-enedione. nih.gov For the unsubstituted furan, metabolism leads to the formation of cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde. nih.govresearchgate.net This reactive metabolite can covalently bind to cellular nucleophiles, including amino acid residues on proteins, which can lead to enzyme inactivation. nih.govacs.org

This process, known as mechanism-based or suicide inhibition, is characterized by its dependence on NADPH, time, and concentration, as the enzyme essentially brings about its own inactivation by metabolizing the substrate into a reactive species. deakin.edu.au Several CYP isoforms have been identified as catalysts for furan oxidation. While CYP2E1 is the most active human liver furan oxidase, particularly at low substrate concentrations, other isoforms can also contribute significantly, including CYP2J2, CYP2B6, CYP2D6, and CYP3A4. nih.govnih.gov Given this established metabolic pathway for furan rings, it is probable that this compound undergoes similar CYP-mediated bioactivation, potentially acting as an inhibitor of the involved P450 isoforms.

Table 1: Human Cytochrome P450 Isoforms Involved in Furan Metabolism
CYP IsoformRole in Furan OxidationReference
CYP2E1Most active human P450 in oxidizing furan to its reactive metabolite, BDA. researchgate.netnih.gov researchgate.netnih.gov
CYP3A4Contributes to furan oxidation, particularly at higher substrate concentrations. nih.gov It is a major enzyme in drug metabolism and susceptible to mechanism-based inhibition. deakin.edu.aunih.gov deakin.edu.aunih.govnih.gov
CYP2D6Demonstrates significant catalytic activity in furan oxidation at higher concentrations. nih.gov nih.gov
CYP2B6Shows activity in metabolizing furan. nih.gov nih.gov
CYP2J2Exhibits activity in the oxidation of furan. nih.gov nih.gov

Specific research detailing the interactions of this compound with other metabolic enzymes, such as adenosine (B11128) kinase, or those involved in purine (B94841) and pyrimidine (B1678525) metabolism, is not available in the reviewed scientific literature.

Analysis of Anti-proliferative Mechanisms in Research Models

The potential of this compound to inhibit the growth of cancer cells has been a key area of research. Studies have explored its ability to induce programmed cell death and interfere with cellular proliferation pathways.

Induction of Programmed Cell Death Pathways (e.g., Methuosis)

While research into the precise mechanisms of programmed cell death induced by this compound is ongoing, preliminary investigations have explored its potential to trigger non-apoptotic forms of cell death. One such pathway of interest is methuosis, a type of cell death characterized by the accumulation of large, fluid-filled vacuoles within the cytoplasm, derived from macropinosomes.

Studies on structurally related compounds containing pyridine (B92270) and indole (B1671886) moieties have demonstrated the induction of methuosis in cancer cells. For instance, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been identified as potent inducers of methuosis. These compounds lead to extensive cytoplasmic vacuolization and subsequent cell death in various cancer cell lines, while showing less toxicity to normal cells. The mechanism involves the formation of vacuoles from macropinosomes, a process distinct from autophagy. Similarly, chalcone-related molecules bearing a pyridine ring have been shown to induce methuosis in glioblastoma cells, highlighting the potential of pyridine-containing scaffolds in targeting this cell death pathway. Although direct evidence for this compound is not yet available, these findings with analogous structures provide a rationale for investigating its potential to induce methuosis.

Inhibition of Cellular Proliferation Pathways

The furan and pyridine cores present in this compound are found in various compounds known to inhibit cellular proliferation. Furan derivatives have been noted for their anti-proliferative activities, which can be enhanced by structural modifications. Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis, thereby suppressing tumor growth. The anti-proliferative activity of aminoisoxazolo[5,4-b]pyridines has also been demonstrated against various human and mouse tumor cell lines. These examples underscore the potential of the pyridine moiety to serve as a pharmacophore for anti-proliferative agents.

Antibacterial and Antifungal Action Mechanisms

The emergence of antimicrobial resistance necessitates the discovery of new agents with novel mechanisms of action. The structural motifs within this compound suggest potential for antimicrobial activity.

Interference with Bacterial Folic Acid Synthesis

While direct studies on the interaction of this compound with bacterial folic acid synthesis are not extensively documented, the synthesis of novel heterocyclic compounds based on a folic acid scaffold has been a strategy for developing new antimicrobial agents. The general antibacterial potential of furan derivatives is well-recognized, with many synthetic derivatives showing promising activity against a range of bacteria. For instance, novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have exhibited potent activity against Gram-positive bacteria, including drug-resistant strains.

Disruption of Fungal Growth and Cellular Integrity

Furan-containing compounds have demonstrated significant antifungal properties. Nitrofuran derivatives, for example, have shown broad-spectrum antifungal activity against various fungal species, including Candida and Cryptococcus neoformans. The fungicidal profile of these compounds involves the disruption of fungal cellular processes. Pyrimidine derivatives are another class of compounds with established use as agricultural fungicides, indicating the potential of the pyridine ring in antifungal drug design. Furthermore, aminothioxanthones have shown promise as antifungal agents, with some derivatives exhibiting potent activity against both yeasts and filamentous fungi.

Characterization of Anti-inflammatory Response Pathways

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Furan derivatives have been shown to possess anti-inflammatory properties through various mechanisms. These include the inhibition of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and the activity of enzymes like lipoxygenase. Furan-containing compounds can also modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The anti-inflammatory effects of certain lathyrane diterpenoid hybrids have been linked to the inhibition of the NF-κB signaling pathway and the induction of autophagy.

Biochemical Target Identification and Validation through Molecular Docking Studies

The scientific literature contains molecular docking analyses of various compounds incorporating furan and pyridine moieties, investigating their interactions with a range of biological targets. These studies are crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target at the atomic level. This information helps in identifying potential therapeutic targets and in the rational design of more potent and selective drug candidates.

For instance, research on analogous structures has explored their potential as inhibitors of enzymes such as cyclooxygenases, kinases, and DNA gyrase, or as ligands for various receptors. These studies typically involve the use of computational software to place a model of the compound into the binding site of a target protein and to calculate its binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts.

However, without specific molecular docking studies on “this compound,” it is not possible to provide detailed research findings, data tables of binding affinities, or validated biochemical targets for this particular compound. The identification and validation of its biological targets would require dedicated in silico and subsequent in vitro and in vivo experimental studies.

Derivatization Strategies for Enhanced Functionality and Research Applications

Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration

The exploration of the SAR of 5-(furan-3-yl)pyridin-3-amine involves the systematic modification of its three key components: the furan (B31954) moiety, the pyridine (B92270) ring, and the amine functional group. By altering these regions and assessing the resulting changes in biological activity, researchers can build a comprehensive understanding of the pharmacophore.

The furan ring offers several positions for substitution, allowing for the introduction of a variety of functional groups that can probe steric and electronic requirements for activity. The synthesis of such analogues can often be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, by utilizing appropriately substituted furan boronic acids. orgsyn.org

Potential modifications to the furan ring include the introduction of small alkyl groups, halogens, or electron-withdrawing and electron-donating groups. The table below outlines hypothetical modifications and their potential impact on the molecule's properties, based on general principles of medicinal chemistry.

Modification SiteSubstituentPotential Effect on ActivityRationale
Furan C2/C5MethylMay enhance binding through hydrophobic interactions.Increased lipophilicity can improve membrane permeability and interaction with hydrophobic pockets of a target protein.
Furan C2/C5Halogen (e.g., Cl, F)Can modulate electronic properties and metabolic stability.Halogens can alter the pKa of the molecule and block sites of metabolism, potentially increasing bioavailability.
Furan C2/C5MethoxyMay introduce hydrogen bond accepting capabilities.The oxygen atom can act as a hydrogen bond acceptor, potentially forming new interactions with a biological target.

This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for this compound is not extensively available in public literature.

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution has been extensively studied. nih.gov For this compound, modifications to the pyridine ring can influence its basicity, polarity, and ability to participate in hydrogen bonding, all of which can be critical for target engagement. The introduction of substituents at the C2, C4, and C6 positions can be explored. nih.gov

For instance, the introduction of a bulky moiety at the C5 position of a pyridine ring has been shown to probe the steric influence on binding affinity in other molecular scaffolds. nih.gov The table below summarizes potential modifications and their expected outcomes.

Modification SiteSubstituentPotential Effect on ActivityRationale
Pyridine C2/C4/C6Small Alkyl (e.g., Methyl)Can enhance binding through steric and hydrophobic effects.Can orient the molecule within a binding pocket and increase affinity through van der Waals interactions.
Pyridine C2/C4/C6Electron-withdrawing group (e.g., CF3)May alter the pKa of the pyridine nitrogen and the amine.Modulating the electronic distribution can impact the strength of ionic interactions and hydrogen bonds.
Pyridine C2/C4/C6Electron-donating group (e.g., OMe)Can increase the electron density of the ring system.May enhance pi-stacking interactions with aromatic residues in a binding site.

This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for this compound is not extensively available in public literature.

The amine group at the C3 position of the pyridine ring is a key functional handle for derivatization. It can act as a hydrogen bond donor and a site for the attachment of various substituents. Modifications such as acylation, sulfonylation, and alkylation can significantly alter the molecule's properties, including its solubility, lipophilicity, and ability to form hydrogen bonds.

For example, the conversion of the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, can provide valuable SAR information. The synthesis of such derivatives can be achieved through standard organic chemistry transformations. nih.gov

ModificationReagent ExampleResulting Functional GroupPotential Impact on Activity
AcylationAcetyl chlorideAmideCan introduce a hydrogen bond acceptor (carbonyl oxygen) and remove a hydrogen bond donor (amine proton).
SulfonylationMethanesulfonyl chlorideSulfonamideIntroduces a strong hydrogen bond acceptor group and can alter the conformation of the molecule.
AlkylationMethyl iodideSecondary/Tertiary AmineIncreases lipophilicity and can probe for steric tolerance in the binding site.

This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for this compound is not extensively available in public literature.

Preparation of Probing Tools for Biochemical and Cellular Research

Derivatization of this compound can also be geared towards the creation of chemical tools for research purposes. These tools can help to visualize the molecule in a cellular context and to identify its biological targets.

Fluorescently labeled analogues are invaluable for studying the subcellular localization and dynamics of a molecule. The synthesis of such probes typically involves the conjugation of a fluorophore to the core scaffold. The aminopyridine moiety of this compound is a suitable attachment point for a fluorescent tag, often via a linker to minimize steric hindrance and preserve biological activity. nih.gov

The choice of fluorophore depends on the specific application, with considerations for factors such as excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores that could potentially be conjugated include coumarins, fluoresceins, and rhodamines. The synthesis would involve reacting an activated derivative of the fluorophore (e.g., an N-hydroxysuccinimide ester or an isothiocyanate) with the amine group of this compound.

Fluorophore ClassExcitation/Emission Range (approx.)Potential Advantages
CoumarinUV/BlueSmall size, environmentally sensitive fluorescence.
FluoresceinBlue/GreenHigh quantum yield, well-established chemistry.
RhodamineGreen/RedHigh photostability, suitable for live-cell imaging.

This table provides general characteristics of common fluorophore classes that could be used for labeling and does not represent specific data for a labeled this compound derivative.

Affinity probes are essential tools for identifying the cellular targets of a bioactive molecule. These probes are designed to bind to the target protein and facilitate its isolation and identification. Two common types of affinity probes are those based on biotinylation for affinity purification and those incorporating a photoreactive group for photoaffinity labeling.

The design of an affinity probe based on this compound would involve the introduction of a biotin (B1667282) tag or a photoreactive moiety (e.g., a benzophenone (B1666685), diazirine, or aryl azide) at a position that does not disrupt the key interactions with its biological target. The amine functional group is a logical point of attachment for these functionalities, often through a flexible linker arm.

Conceptual Design of a Biotinylated Affinity Probe:

Core Scaffold: this compound

Linker: A flexible polyethylene (B3416737) glycol (PEG) or alkyl chain to provide distance and minimize steric clash.

Affinity Tag: Biotin, which has a high affinity for streptavidin, allowing for the capture of the probe-target complex.

Conceptual Design of a Photoaffinity Probe:

Core Scaffold: this compound

Linker: A short alkyl or ether chain.

Photoreactive Group: A benzophenone or diazirine that, upon UV irradiation, forms a covalent bond with the target protein.

Reporter Tag: Often, a terminal alkyne or azide (B81097) is also included to allow for the subsequent attachment of a biotin or fluorescent tag via "click chemistry" for visualization and purification. nih.gov

The successful application of these probes can lead to the definitive identification of the molecular targets of this compound, paving the way for a deeper understanding of its mechanism of action.

Analytical Derivatization for Enhanced Detection and Separation

Analytical derivatization is a critical strategy employed to enhance the detectability and chromatographic separation of analytes that may otherwise exhibit poor performance in analytical systems. For a compound such as this compound, which possesses a primary amine group, derivatization can significantly improve its physicochemical properties for analysis. This is particularly beneficial for techniques like Liquid Chromatography-Mass Spectrometry (LC/MS), where derivatization can lead to improved ionization efficiency and chromatographic retention. nih.gov Furthermore, for chiral molecules, derivatization with a chiral reagent can enable the separation and quantification of enantiomers.

Protocols for Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis

The primary amine group of this compound makes it a suitable candidate for derivatization to enhance its response in LC/MS analysis. Derivatization can improve its chromatographic behavior on reverse-phase columns and increase its ionization efficiency, leading to lower detection limits. researchgate.net A common approach involves reacting the amine with a derivatizing agent that introduces a non-polar, easily ionizable group.

One widely used derivatizing agent for primary amines is Dansyl Chloride (DNS-Cl). The reaction of Dansyl Chloride with the primary amine of this compound results in a stable sulfonamide derivative. This derivative exhibits increased hydrophobicity, leading to better retention on C18 columns, and the dansyl group provides a strong and consistent signal in the mass spectrometer. nih.gov

A generalized protocol for the dansylation of this compound for LC/MS analysis is as follows:

Sample Preparation: A solution of this compound is prepared in a suitable aprotic solvent, such as acetonitrile.

Buffering: An alkaline buffer (e.g., sodium bicarbonate, pH 9-10) is added to the sample solution to facilitate the reaction by deprotonating the amine group.

Derivatization: An excess of Dansyl Chloride solution (also in acetonitrile) is added to the reaction mixture.

Reaction: The mixture is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

Quenching: The reaction is quenched by adding a small amount of a primary amine-containing reagent (e.g., glycine) to react with the excess Dansyl Chloride.

Analysis: The derivatized sample is then diluted and injected into the LC/MS system.

The resulting dansylated derivative can be readily separated using a standard C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, both typically containing a small amount of formic acid to aid in protonation for positive ion mode mass spectrometry.

Table 1: Illustrative LC/MS Parameters for the Analysis of Dansylated this compound

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Precursor Ion (m/z)[M+H]⁺ of Dansyl-derivative
Product Ions (m/z)Characteristic fragments of the derivative

Chiral Derivatization for Enantiomeric Purity Assessment

Assuming this compound could be synthesized in a chiral form or if it were part of a more complex chiral molecule, the assessment of its enantiomeric purity would be crucial. Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated by standard achiral chromatography. nih.gov

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a well-established CDA for the chiral resolution of primary and secondary amines. nih.gov The reaction of the amino group of the (R)- and (S)-enantiomers of a chiral amine with Marfey's reagent results in the formation of two diastereomers that can be separated and quantified by reversed-phase HPLC with UV detection.

A general procedure for the chiral derivatization of an enantiomeric mixture of a hypothetical chiral analog of this compound with Marfey's reagent is as follows:

Sample Preparation: A solution of the enantiomeric mixture is prepared in a suitable solvent, such as acetone (B3395972).

Derivatization: A solution of Marfey's reagent in acetone is added to the sample solution, followed by the addition of a mild base (e.g., triethylamine (B128534) or sodium bicarbonate solution) to catalyze the reaction.

Reaction: The mixture is heated at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).

Neutralization: After the reaction is complete, the mixture is cooled to room temperature and neutralized with a weak acid (e.g., hydrochloric acid).

Analysis: The resulting solution containing the diastereomeric derivatives is then analyzed by HPLC.

The separation of the diastereomers is typically achieved on a C18 column, and the different retention times of the two diastereomers allow for the determination of the enantiomeric excess (e.e.) of the original sample.

Table 2: Representative HPLC Data for the Separation of Diastereomers of a Chiral Amine Derivatized with Marfey's Reagent

DiastereomerRetention Time (min)Peak Area
(L-Ala)-(R-Amine)12.595000
(L-Ala)-(S-Amine)14.25000

From this illustrative data, the enantiomeric excess could be calculated as:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 e.e. (%) = [ (95000 - 5000) / (95000 + 5000) ] x 100 = 90%

This indicates that the original sample contained a 90% excess of the R-enantiomer.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 5-(Furan-3-yl)pyridin-3-amine and its derivatives will likely prioritize green and sustainable chemistry principles to enhance efficiency and minimize environmental impact. researchgate.net Current methods for creating similar bi-heterocyclic systems often rely on transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. orgsyn.orgmdpi.com While effective, these methods can involve costly catalysts, harsh reaction conditions, and complex purification processes.

Future research should explore alternative and more sustainable synthetic strategies. This includes the development of one-pot, multicomponent reactions that can construct the core structure in a single step from simple precursors, thereby reducing waste and energy consumption. researchgate.net The use of green catalysts, such as copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles, and environmentally friendly solvents or even solvent-free conditions are promising avenues. researchgate.net

Furthermore, innovative approaches like "skeletal editing," which can remodel a furan (B31954) core into a pyridine (B92270) ring, offer a conceptually new way to access these structures from renewable biomass-derived feedstocks. chemrxiv.org The development of catalytic pathways using materials like polyoxometalates and ionic liquids could also lead to more sustainable processes for producing furan and pyridine derivatives. nih.govfrontiersin.org

Table 1: Comparison of Synthetic Methodologies for Furan-Pyridine Scaffolds

Methodology Advantages Challenges for Future Research Key References
Transition Metal Catalysis (e.g., Suzuki Coupling) High versatility and functional group tolerance. Catalyst cost, metal contamination, need for anhydrous conditions. orgsyn.orgmdpi.com
Multicomponent Reactions High atom economy, reduced waste, operational simplicity. Discovery of new reaction pathways, optimization of yields. researchgate.net
Green Catalysis (e.g., Nanoparticles) Catalyst reusability, mild reaction conditions, often solvent-free. Catalyst stability and lifetime, scalability. researchgate.net

| Skeletal Editing of Furans | Use of renewable feedstocks, novel transformations. | Broadening substrate scope, improving reaction efficiency. | chemrxiv.org |

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational chemistry offers powerful tools to accelerate the discovery and development of drugs based on the this compound scaffold. In silico studies, particularly using Density Functional Theory (DFT), can provide deep insights into the compound's physicochemical properties, structure, and reactivity. nih.govnih.govresearchgate.net Such studies can predict molecular orbitals, electrostatic potential surfaces, and reactivity indices, which are crucial for understanding reaction mechanisms and predicting the most likely sites for chemical modification. mdpi.comnih.gov

For drug design, molecular docking simulations can be employed to predict how derivatives of this compound might bind to specific biological targets, such as protein kinases or receptors. nih.gov This structure-based drug design approach can guide the synthesis of new analogues with enhanced potency and selectivity, saving significant time and resources compared to traditional trial-and-error methods. researchgate.net By modeling the interactions between the ligand and the target protein's active site, researchers can rationally design modifications to the core structure to optimize binding affinity and improve pharmacokinetic properties. researchgate.net

Table 2: Applications of Computational Modeling in Drug Discovery

Computational Technique Application Expected Outcome Key References
Density Functional Theory (DFT) Elucidate electronic structure and reactivity; predict reaction mechanisms. Optimized synthetic routes; understanding of chemical properties. mdpi.comchemrxiv.orgnih.govnih.gov
Molecular Docking Predict binding modes and affinities of ligands to biological targets. Prioritization of compounds for synthesis; rational design of potent inhibitors. nih.govnih.gov
Pharmacophore Modeling Identify essential structural features for biological activity. Design of novel compounds with desired therapeutic effects. researchgate.net

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of candidates with favorable drug-like properties. | researchgate.net |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The hybrid structure of this compound, containing both furan and pyridine moieties, suggests a broad range of potential biological activities. Both parent scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. rsc.orgnih.govnih.gov

Published research on related furan-pyridine hybrids has revealed significant potential in several therapeutic areas:

Anticancer Activity: Pyridine-furan hybrids have demonstrated cytotoxicity against various cancer cell lines. researchgate.net Specifically, furopyridine derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. nih.gov Other pyridine-based molecules have been designed as multi-targeted kinase inhibitors for lung cancer and as inducers of methuosis, a specific type of cancer cell death. researchgate.nettandfonline.com

Antipsychotic Potential: Derivatives of furo[3,2-c]pyridine (B1313802) have shown potent affinity for serotonin (B10506) receptors and activity in behavioral models indicative of antipsychotic effects. nih.gov

Antimicrobial Properties: The pyridine scaffold is a core component of many antibacterial agents, and furan derivatives have also been reported to possess antimicrobial activity. ijabbr.comnih.gov

Future research should systematically screen this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. This could include assays for anti-inflammatory, antiviral, analgesic, and neuroprotective activities, among others. ijabbr.comutripoli.edu.ly

Integration with High-Throughput Screening Methodologies for Ligand Discovery

High-throughput screening (HTS) provides a rapid and efficient method for testing large libraries of chemical compounds to identify "hits" that modulate a specific biological target. nih.gov The this compound scaffold is an ideal candidate for inclusion in such screening libraries. Its structural features make it a versatile starting point for creating a focused library of derivatives through combinatorial chemistry.

The integration of this scaffold with HTS can be approached in several ways:

Inclusion in Diversity-Oriented Libraries: The core molecule can be added to large, diverse compound collections that are screened against a multitude of biological targets to discover entirely new activities. enamine.net

Fragment-Based Screening: The core scaffold or smaller fragments of it can be used in fragment-based screening campaigns to identify initial, low-affinity binders to a protein target. These initial hits can then be elaborated into more potent leads.

In Silico Screening Followed by HTS: Computational methods can first be used to screen virtual libraries of this compound derivatives against a specific target. The most promising candidates identified in silico can then be synthesized and subjected to experimental HTS for validation. researchgate.net

The use of modern HTS technologies, such as automated robotic systems and advanced cell-based or biochemical assays, will be crucial in efficiently exploring the biological potential of this compound class and identifying novel ligands for drug discovery. nih.govenamine.netnih.gov

Q & A

Q. What are the optimal synthetic routes for 5-(Furan-3-yl)pyridin-3-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A plausible route involves Suzuki-Miyaura coupling between 5-aminopyridin-3-ylboronic acid and 3-bromofuran, leveraging Pd catalysts (e.g., Pd(OAc)₂ with PPh₃ as a ligand) in a solvent system like EtOH/H₂O. Reaction optimization should focus on:
  • Catalyst loading (0.5–5 mol%) and ligand ratios.
  • Temperature control (80–100°C for 12–24 hours).
  • Purification via column chromatography (silica gel, eluent: EtOAc/hexane).
    Similar protocols for pyridin-3-amine derivatives emphasize the importance of inert atmospheres and stoichiometric equivalence of coupling partners .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to identify furan and pyridine ring protons/carbons, with cross-validation via HMBC/HSQC for connectivity.
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in substitution patterns .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the amine group in this compound during derivatization?

  • Methodological Answer : The electron-rich pyridin-3-amine group undergoes nucleophilic substitution or Schiff base formation under acidic/basic conditions. For example:
  • Acylation : React with acetyl chloride (TFAA as catalyst) to form amide derivatives, monitored by TLC for reaction completion .
  • Cross-coupling : Use Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) to introduce aryl/alkyl groups at the amine site .

Q. How does the furan ring influence the compound’s stability under oxidative or thermal conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (TGA under N₂, 25–400°C).
  • Oxidative Stability : Expose to H₂O₂ or mCPBA; monitor furan ring oxidation (e.g., via FT-IR for carbonyl formation).
  • Storage Recommendations : Store under argon at –20°C to prevent furan ring polymerization .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Heterocycle Fusion : Introduce substituents (e.g., fluoro, trifluoromethyl) via halogenation (NBS/FeCl₃) followed by cross-coupling .
  • Metal Complexation : Coordinate with transition metals (e.g., Ru or Pt) for catalytic or medicinal applications, characterized by UV-Vis and cyclic voltammetry .

Q. How can conflicting data on the compound’s solubility and crystallinity be resolved?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, THF, and chloroform using dynamic light scattering (DLS).
  • Polymorphism Studies : Recrystallize from mixed solvents (e.g., EtOH/acetone) and compare XRD patterns .
  • Literature Cross-Validation : Compare results with structurally analogous compounds (e.g., 5-fluoropyridin-3-amine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.